O-acetyl-L-serine
O-acetyl-L-serine
O-acetyl-L-serine is an acetyl-L-serine where the acetyl group is attached to the side-chain oxygen. It is an intermediate in the biosynthesis of the amino acid cysteine in bacteria. It has a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester and an acetyl-L-serine. It is a tautomer of an O-acetyl-L-serine zwitterion.
O-Acetylserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
O-acetyl-L-serine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
O-Acetylserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
O-acetyl-L-serine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
5147-00-2
VCID:
VC0007349
InChI:
InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
SMILES:
CC(=O)OCC(C(=O)O)N
Molecular Formula:
C5H9NO4
Molecular Weight:
147.13 g/mol
O-acetyl-L-serine
CAS No.: 5147-00-2
Cat. No.: VC0007349
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | O-acetyl-L-serine is an acetyl-L-serine where the acetyl group is attached to the side-chain oxygen. It is an intermediate in the biosynthesis of the amino acid cysteine in bacteria. It has a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester and an acetyl-L-serine. It is a tautomer of an O-acetyl-L-serine zwitterion. O-Acetylserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). O-acetyl-L-serine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available. |
|---|---|
| CAS No. | 5147-00-2 |
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | (2S)-3-acetyloxy-2-aminopropanoic acid |
| Standard InChI | InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |
| Standard InChI Key | VZXPDPZARILFQX-BYPYZUCNSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H](C(=O)O)N |
| SMILES | CC(=O)OCC(C(=O)O)N |
| Canonical SMILES | CC(=O)OCC(C(=O)O)N |
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